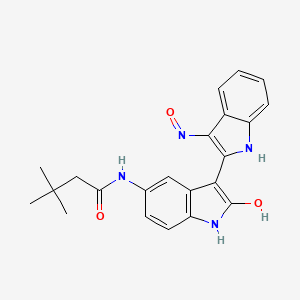
Antiproliferative agent-39
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-39 is a compound known for its ability to inhibit the proliferation of various cancer cell lines. It has shown effectiveness against cell lines such as A549, SNU-638, Col2, HT1080, and MCF-7, with respective IC50 values of 11, 25, 14, 11, and 6.3 μM
Vorbereitungsmethoden
The synthesis of Antiproliferative agent-39 involves several steps. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines . This method is widely used for the preparation of β-lactam compounds, which are integral to the structure of this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine, conducted at room temperature.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound are maintained.
Analyse Chemischer Reaktionen
Antiproliferative agent-39 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-39 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various reagents on its structure.
Biology: The compound is employed in cell biology to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Antiproliferative agent-39 involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential . Additionally, it interacts with DNA and proteins such as BSA, leading to cytotoxic effects . Molecular docking studies have demonstrated its strong binding affinity to key nucleobases and amino acids of target proteins .
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-39 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity and have been shown to have IC50 values comparable to clinically-used anticancer agents like cisplatin.
Thiophene-based oxadiazole derivatives: These compounds have demonstrated potent antiproliferative activity against cancer cell lines and share similar mechanisms of action.
Eugenol derivatives: Modified eugenol compounds have shown significant antiproliferative effects and are being studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific molecular structure and the combination of its chemical properties, which contribute to its effectiveness against a broad range of cancer cell lines.
Eigenschaften
Molekularformel |
C22H22N4O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H22N4O3/c1-22(2,3)11-17(27)23-12-8-9-16-14(10-12)18(21(28)25-16)20-19(26-29)13-6-4-5-7-15(13)24-20/h4-10,24-25,28H,11H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
LROQXUQPXGXPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
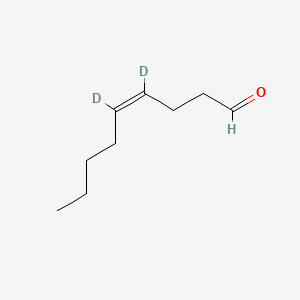


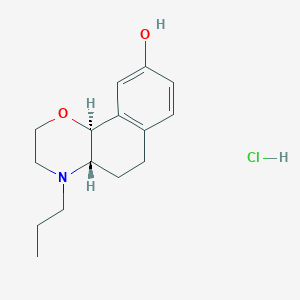
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
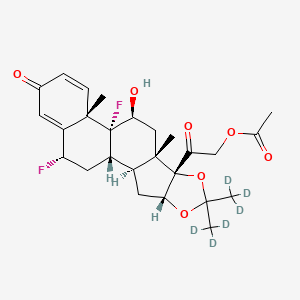
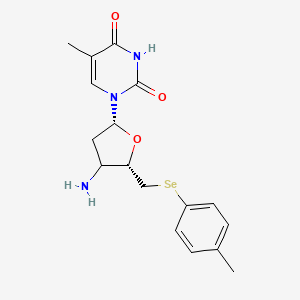
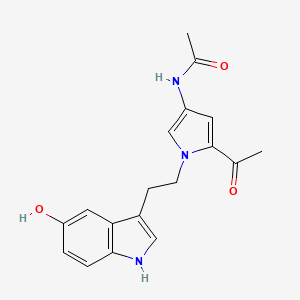
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
